3,4,5-Tribromophenol

Description

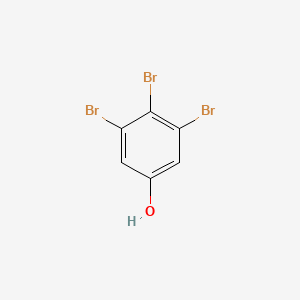

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-tribromophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVNMOZXRFSVPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Br)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116434-90-3 | |

| Record name | 3,4,5-tribromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4,5-Tribromophenol: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,4,5-Tribromophenol (B2522849). Due to the limited availability of experimental data for this specific isomer, information from the closely related and well-studied 2,4,6-Tribromophenol is included for comparative purposes where noted. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various experimental and biological systems.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₃Br₃O | PubChem[1] |

| Molecular Weight | 330.80 g/mol | PubChem[1] |

| Monoisotopic Mass | 327.77340 Da | PubChem[1] |

| Melting Point | No experimental data available | |

| Comparison: 2,4,6-Tribromophenol | 90-94 °C | Sigma-Aldrich[2] |

| Boiling Point | No experimental data available | |

| Comparison: 2,4,6-Tribromophenol | 282-290 °C at 746 mmHg | Sigma-Aldrich[2] |

| pKa (Predicted) | 6.34 ± 0.23 | ChemBK[3] |

| Comparison: 2,4,6-Tribromophenol | 6.80 | PubChem[4] |

Solubility

| Solvent | Solubility | Source |

| Water | Insoluble (predicted) | |

| Comparison: 2,4,6-Tribromophenol | 0.007 g/100 mL at 25 °C | Sigma-Aldrich[2] |

| Organic Solvents | Soluble in alcohol, chloroform, ether | ChemBK[3] |

| Comparison: 2,4,6-Tribromophenol | Soluble in acetone, alcohol (moderately), benzene, chloroform, diethyl ether | Sigma-Aldrich[2] |

Spectral Data

| Technique | Data | Source |

| FTIR | Available | SpectraBase[5][6] |

| ¹H NMR (Predicted) | No experimental data available | |

| ¹³C NMR (Predicted) | No experimental data available | |

| Mass Spectrometry (Predicted) | [M+H]⁺: 328.78068 m/z, [M-H]⁻: 326.76612 m/z | PubChemLite[7] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. The following sections provide protocols for the synthesis, purification, and analysis of tribromophenols, which can be adapted for this compound.

Synthesis of Tribromophenol (General Procedure)

This protocol describes a general method for the bromination of phenol (B47542) to produce tribromophenol. The specific isomer distribution will depend on the reaction conditions.

Materials:

-

Phenol

-

Bromine water (aqueous solution of bromine)

-

Cold water

-

Dilute ethyl alcohol

-

Reaction flask

-

Dropping funnel

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve 10 g of phenol in 200 ml of cold water in a reaction flask equipped with a stirrer.

-

Slowly add 52 g of bromine in an aqueous solution from a dropping funnel while stirring the reaction mixture continuously.

-

A white precipitate of tribromophenol will form.

-

Collect the precipitate by filtration.

-

Wash the collected solid with water.

-

Recrystallize the product from dilute ethyl alcohol to obtain purified tribromophenol.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.

Materials and Equipment:

-

Crude tribromophenol

-

Suitable solvent (e.g., dilute ethanol, glacial acetic acid)

-

Erlenmeyer flask

-

Hot plate with stirring

-

Ice bath

-

Suction filtration apparatus

Procedure:

-

Transfer the crude, dried tribromophenol to an Erlenmeyer flask.

-

Add a minimal amount of the chosen hot solvent to dissolve the crude product completely, creating a saturated solution.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot filtered to remove the charcoal and colored impurities.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Once crystal formation appears complete, place the flask in an ice bath to maximize the yield.

-

Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them.[8]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating, identifying, and quantifying chemical compounds.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Thermo Scientific™ TSQ™ 9610 triple quadrupole MS with a TRACE™ 1610 GC).

-

GC Column: e.g., Thermo Scientific™ TraceGOLD™ TG-Dioxin GC column (60 m x 0.25 mm x 0.25 µm).

General GC Conditions (can be optimized):

-

Injector Temperature: 220 °C

-

Mode: Splitless

-

Column Flow: 1.2 mL/min

-

Oven Program: Start at 60 °C, hold for 3 min, ramp to 140 °C at 30 °C/min, then to 240 °C at 5 °C/min, and finally to 330 °C at 30 °C/min, hold for 5 min.[9]

Sample Preparation (Derivatization): For enhanced sensitivity, especially for phenolic compounds, a derivatization step such as acetylation with acetic anhydride (B1165640) is often employed before GC-MS analysis.[10]

Biological Activity and Signaling Pathways

While specific data for this compound is scarce, research on other tribromophenol isomers, particularly 2,4,6-Tribromophenol, indicates that these compounds can exert significant biological effects. They are recognized as potential endocrine disruptors.

Endocrine Disruption

Bromophenols are known to interfere with endocrine signaling. Studies on 2,4,6-Tribromophenol have shown that it can disrupt the endocrine system by interfering with Ca²⁺ signaling in neuroendocrine cells and inhibiting thyroid hormone sulfotransferase activity.[11] It has also been shown to interact with both thyroid and estrogen signaling pathways.[12]

Modulation of Signaling Pathways

Research on bromophenols has implicated their interaction with several key cellular signaling pathways.

-

Keap1/Nrf2 Pathway: Some bromophenols have been shown to modulate the Keap1/Nrf2 pathway, which plays a crucial role in the cellular antioxidant response. Activation of Nrf2 can trigger the expression of downstream cytoprotective genes.[13]

-

TLR4/NF-κB Signaling Pathway: Studies on brominated compounds have demonstrated their ability to target the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammatory responses.[14]

The potential for this compound to modulate these pathways warrants further investigation.

References

- 1. This compound | C6H3Br3O | CID 32929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. 2,4,6-Tribromophenol [chembk.com]

- 4. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. PubChemLite - this compound (C6H3Br3O) [pubchemlite.lcsb.uni.lu]

- 8. benchchem.com [benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. The Environmental Pollutant Bromophenols Interfere With Sulfotransferase That Mediates Endocrine Hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,4,6-Tribromophenol Exposure Decreases P-Glycoprotein Transport at the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bromophenol Bis (2,3,6-Tribromo-4,5-dihydroxybenzyl) Ether Protects HaCaT Skin Cells from Oxidative Damage via Nrf2-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3,3′,5,5′-Tetrabromobiphenyl (BB-80) and Its Hydroxylation Product (OH-BB-80) Mediate Immunotoxicity and Inhibit Embryonic Development in Zebrafish (Danio rerio) via the TLR4/NF-κB Signaling Pathway [mdpi.com]

An In-depth Technical Guide to the Synthesis of 3,4,5-Tribromophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 3,4,5-tribromophenol (B2522849), a molecule of interest in various fields of chemical research and development. Due to the ortho-para directing influence of the hydroxyl group in phenol (B47542), direct bromination overwhelmingly yields the 2,4,6-tribromo isomer. Therefore, the synthesis of this compound necessitates a multi-step approach, which is detailed herein.

Introduction

This compound is a halogenated aromatic compound whose specific substitution pattern makes it a valuable building block in organic synthesis. Its synthesis requires a strategic sequence of reactions to overcome the inherent regioselectivity of electrophilic aromatic substitution on the phenol ring. This guide outlines a plausible and referenced multi-step synthesis beginning from p-nitroaniline, detailing the necessary transformations and providing a logical framework for its preparation in a laboratory setting.

Proposed Synthesis Pathway

The most viable pathway for the synthesis of this compound involves the strategic manipulation of directing groups on an aniline (B41778) precursor. The general retrosynthetic analysis points towards 3,4,5-tribromoaniline (B1304853) as the immediate precursor, which can be obtained from p-nitroaniline through a series of bromination, diazotization, and reduction steps.

Diagram: Overall Synthesis Workflow

Caption: A multi-step pathway for the synthesis of this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis. The quantitative data, where available in the literature, is summarized in the subsequent table.

Step 1: Synthesis of 2,6-Dibromo-4-nitroaniline

The initial step involves the selective dibromination of p-nitroaniline at the positions ortho to the amino group.

Experimental Protocol:

-

In a reaction flask, suspend p-nitroaniline (27.6 g) in a 60% sulfuric acid solution (220.0 g).

-

Stir the mixture for 2 hours.

-

Add bromine (35.2 g) to the mixture while maintaining the temperature between 20-25°C.

-

After the addition is complete, continue stirring at 20-25°C for 4 hours.

-

Add 30% hydrogen peroxide (25.0 g) while keeping the temperature at 20-25°C.

-

Continue the reaction for an additional 4 hours at this temperature.

-

The product can be isolated by filtration, washing with water, and drying.

Step 2: Synthesis of 3,4,5-Tribromonitrobenzene

This step involves a Sandmeyer-type reaction where the amino group of 2,6-dibromo-4-nitroaniline is replaced by a bromine atom.

Experimental Protocol: [1]

-

Prepare a solution of sodium nitrite (B80452) (12 g) in concentrated sulfuric acid (85 ml).

-

In a separate flask, dissolve 2,6-dibromo-4-nitroaniline (47.2 g) in acetic acid (1.6 liters).

-

At 20°C, with stirring and cooling, slowly add the aniline solution to the sodium nitrite solution.

-

Stir the resulting mixture for 20 minutes at ambient temperature.

-

Prepare a solution of copper(I) bromide (12.8 g) in 63% hydrobromic acid (40 ml).

-

Slowly add the diazonium salt solution to the CuBr solution with stirring and cooling.

-

After the addition is complete, stir for an additional 30 minutes.

-

Dilute the reaction mixture with water to precipitate the crude product.

-

Filter the precipitate, wash with water, and recrystallize from methanol.

Step 3: Synthesis of 3,4,5-Tribromoaniline

The nitro group of 3,4,5-tribromonitrobenzene is reduced to an amino group. A common method for this transformation is the use of a metal in an acidic medium.[1][2]

Experimental Protocol:

-

In a round-bottom flask, dissolve 3,4,5-tribromonitrobenzene in glacial acetic acid.

-

Add iron powder (typically in excess, e.g., 3 or more equivalents) to the solution.

-

Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is typically filtered to remove the iron salts.

-

The filtrate is then neutralized and the product is extracted with a suitable organic solvent.

-

The organic layer is dried and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization.

Step 4: Synthesis of this compound

The final step involves the conversion of the amino group of 3,4,5-tribromoaniline to a hydroxyl group via a diazonium salt intermediate.

Experimental Protocol:

-

Dissolve 3,4,5-tribromoaniline in a mixture of a suitable alcohol (e.g., 95% ethanol) and benzene.

-

Add concentrated sulfuric acid to the solution.

-

Cool the mixture in an ice bath and add powdered sodium nitrite portion-wise.

-

After the addition is complete and the initial vigorous reaction subsides, heat the mixture to boiling and maintain it until gas evolution ceases.

-

Allow the reaction to stand in a warm place for a few hours.

-

The product can be isolated by pouring the reaction mixture into water and extracting with an organic solvent.

-

The organic extract is then washed, dried, and the solvent removed to yield the crude this compound, which can be purified by recrystallization or column chromatography.

Table 1: Summary of Reaction Parameters and Yields

| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |

| 1 | p-Nitroaniline | 2,6-Dibromo-4-nitroaniline | Br₂, H₂SO₄, H₂O₂ | ~99% purity reported |

| 2 | 2,6-Dibromo-4-nitroaniline | 3,4,5-Tribromonitrobenzene | NaNO₂, H₂SO₄, CuBr, HBr | Data not specified |

| 3 | 3,4,5-Tribromonitrobenzene | 3,4,5-Tribromoaniline | Fe, CH₃COOH | Data not specified |

| 4 | 3,4,5-Tribromoaniline | This compound | NaNO₂, H₂SO₄, H₂O | Data not specified |

Diagram: Logical Relationship of Synthesis Steps

References

3,4,5-Tribromophenol CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4,5-tribromophenol (B2522849), a halogenated phenol (B47542) of significant interest in various scientific domains. This document details its chemical identity, physicochemical properties, synthesis, and analytical methodologies. While research on this specific isomer is less abundant than its 2,4,6-tribromophenol (B41969) counterpart, this guide collates the available data to support its application in research and development. Particular emphasis is placed on providing structured data and outlining potential experimental approaches for its synthesis and analysis.

Chemical Identity and Properties

This compound is a polybrominated phenol with the chemical formula C₆H₃Br₃O.[1][2] Its structure consists of a phenol ring substituted with three bromine atoms at the 3, 4, and 5 positions.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 116434-90-3[1] |

| Molecular Formula | C₆H₃Br₃O[1][2] |

| IUPAC Name | This compound[1] |

| InChI | InChI=1S/C6H3Br3O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H[1] |

| InChIKey | KAVNMOZXRFSVPM-UHFFFAOYSA-N[1] |

| SMILES | C1=C(C=C(C(=C1Br)Br)Br)O[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 330.80 g/mol | PubChem[1] |

| XLogP3 | 3.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 329.77135 Da | PubChem[1] |

| Monoisotopic Mass | 327.77340 Da | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem[1] |

Synthesis of this compound

The direct bromination of phenol typically yields 2,4,6-tribromophenol as the major product due to the ortho- and para-directing effects of the hydroxyl group. Therefore, the synthesis of this compound requires a multi-step approach, commonly starting from 3,4,5-tribromoaniline (B1304853).

Conceptual Synthetic Pathway

The most plausible synthetic route to this compound involves the diazotization of 3,4,5-tribromoaniline, followed by the hydrolysis of the resulting diazonium salt.

Experimental Protocol: Diazotization and Hydrolysis

The following protocol is a generalized procedure based on standard methods for the conversion of an aromatic amine to a phenol via a diazonium salt.

Materials:

-

3,4,5-Tribromoaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Distilled Water

-

Ice

-

Steam distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In a flask, dissolve 3,4,5-tribromoaniline in a cooled solution of concentrated sulfuric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Continue stirring for an additional 30 minutes after the addition is complete to ensure the full formation of the diazonium salt.

-

-

Hydrolysis of the Diazonium Salt:

-

Gently heat the diazonium salt solution. The diazonium group will be replaced by a hydroxyl group, leading to the formation of this compound, with the evolution of nitrogen gas.

-

The reaction mixture can then be subjected to steam distillation to isolate the crude this compound.

-

-

Purification:

-

The collected distillate containing the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol-water mixture) to yield pure this compound.

-

Analytical Methodologies

The analysis of this compound and its isomers typically involves chromatographic and spectroscopic techniques.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is a suitable method for the separation and quantification of bromophenol isomers.

Table 3: General HPLC Parameters for Bromophenol Analysis

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of acetonitrile (B52724) and acidified water |

| Detector | UV-Vis |

| Injection Volume | 10-20 µL |

| Flow Rate | 1.0 mL/min |

Spectroscopic Characterization

Infrared (IR) Spectroscopy: An FTIR spectrum of this compound is available and can be used for its identification.[3] Key expected absorptions would include a broad O-H stretching band and C-Br stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for this compound is not readily available in the searched literature, predictions can be made based on its structure. The ¹H NMR spectrum would be expected to show a singlet for the two equivalent aromatic protons and a singlet for the hydroxyl proton. The ¹³C NMR spectrum would show distinct signals for the different carbon environments in the molecule.

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for confirming the molecular weight and fragmentation pattern of this compound. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight and characteristic isotopic patterns due to the presence of three bromine atoms.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited, the broader class of bromophenols, particularly those isolated from marine sources, have demonstrated a range of biological activities. These include antioxidant, antimicrobial, and anticancer properties.[4] The presence of the phenolic hydroxyl group and the halogen substituents are thought to contribute to these effects.

Antioxidant Activity

Bromophenols are known to act as antioxidants by scavenging free radicals. This activity can be evaluated using various in vitro assays.

Potential in Drug Development

The biological activities of bromophenols suggest their potential as lead compounds in drug discovery. For instance, their ability to modulate cellular signaling pathways could be explored for therapeutic applications. Further research into the specific effects of this compound on various cell lines and enzyme systems is warranted to uncover its potential in drug development.

Safety and Handling

Based on the GHS classification for this compound, it is considered harmful if swallowed, in contact with skin, or inhaled.[1] It is also indicated to cause skin and serious eye irritation and may cause respiratory sensitization.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical for which a comprehensive dataset is still being established. This guide has summarized the available information on its properties, synthesis, and analytical methods, providing a foundation for researchers and drug development professionals. The outlined synthetic pathway and analytical protocols offer practical starting points for further investigation into this compound's unique characteristics and potential applications. As with many less-common isomers, there is a clear opportunity for further research to fully elucidate its biological activity and potential therapeutic value.

References

Spectral Analysis of 3,4,5-Tribromophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,4,5-tribromophenol (B2522849), a significant halogenated phenolic compound. Due to the limited availability of directly published experimental spectra for this specific isomer, this document combines theoretical predictions, data from analogous compounds, and established spectroscopic principles to offer a detailed analytical profile. This guide is intended to support researchers in identification, characterization, and quality control efforts.

Spectroscopic Data Summary

The following tables summarize the expected and theoretical spectral data for this compound across major analytical techniques.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

¹H NMR (Proton NMR) - Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.8 | Singlet | 2H | H-2, H-6 |

| ~ 5.0 - 6.0 | Singlet (broad) | 1H | -OH |

¹³C NMR (Carbon NMR) - Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 - 155 | C-1 (C-OH) |

| ~ 135 - 140 | C-3, C-5 (C-Br) |

| ~ 120 - 125 | C-4 (C-Br) |

| ~ 115 - 120 | C-2, C-6 |

Note: The predicted chemical shifts are based on the analysis of similar brominated phenolic compounds and established increments for substituent effects on aromatic rings.

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 1600 - 1585 | Medium to Strong | C=C stretch (aromatic ring) |

| 1500 - 1400 | Medium to Strong | C=C stretch (aromatic ring) |

| 1300 - 1200 | Strong | C-O stretch (phenol) |

| 800 - 600 | Strong | C-Br stretch |

| Below 900 | Medium to Strong | C-H out-of-plane bend (aromatic) |

Note: While a transmission IR spectrum for this compound is noted in the SpectraBase database, direct access to the peak list is restricted.[1] The predicted values are based on characteristic absorption frequencies for the functional groups present.

Table 3: Mass Spectrometry (MS) Data (Predicted)

Method: Electron Ionization (EI)

| m/z Ratio | Relative Intensity | Assignment |

| 328, 330, 332, 334 | High | [M]⁺ (Molecular ion peak cluster due to bromine isotopes) |

| 251, 253, 255 | Medium | [M - Br]⁺ |

| 222, 224, 226 | Medium | [M - CO - Br]⁺ |

| 143, 145 | Medium | [M - 2Br]⁺ |

| 62 | Low | [C₅H₂]⁺ |

Note: The most characteristic feature of the mass spectrum of this compound will be the isotopic pattern of the molecular ion, resulting from the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The predicted fragments are based on common fragmentation pathways for phenolic and halogenated aromatic compounds.

Experimental Protocols

The following are detailed, representative methodologies for acquiring the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A longer acquisition time will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Scan: Acquire the spectrum of the sample.

-

Data Collection: Collect the spectrum over a range of 4000 to 400 cm⁻¹.

-

Data Processing: Process the resulting spectrum to identify the characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as dichloromethane (B109758) or hexane.

-

GC Separation:

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 400.

-

The mass spectrometer will detect the fragments of the molecule as it elutes from the GC column.

-

Visualized Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

References

The Solubility of 3,4,5-Tribromophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Tribromophenol is a halogenated phenolic compound of significant interest in various fields, including organic synthesis and as a potential intermediate in the development of novel flame retardants and pharmaceuticals. A thorough understanding of its solubility in different solvents is crucial for its application in synthesis, purification, formulation, and environmental fate assessment.

Quantitative Solubility Data (for 2,4,6-Tribromophenol)

The following table summarizes the available quantitative solubility data for 2,4,6-Tribromophenol in various solvents. This information is provided to illustrate the expected solubility behavior of a tribromophenol compound.

| Solvent | Chemical Class | Temperature (°C) | Solubility |

| Water | Polar Protic | 15 | 71 mg/L |

| Water | Polar Protic | 25 | 0.007 g/100 mL |

| Ethanol | Polar Protic | Not Specified | Soluble |

| Methanol | Polar Protic | Not Specified | Soluble |

| Diethyl Ether | Polar Aprotic | Not Specified | Soluble |

| Chloroform | Non-polar | Not Specified | Soluble |

| Methylene Chloride | Non-polar | Not Specified | Soluble |

| Acetone | Polar Aprotic | Not Specified | Soluble |

| Benzene | Non-polar | Not Specified | Soluble |

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound like this compound in various solvents. This protocol is based on the widely used isothermal shake-flask method.

Materials and Equipment

-

Analyte: High-purity this compound

-

Solvents: Analytical grade solvents of interest

-

Apparatus:

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (B75204) and PTFE septa

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Procedure

a. Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

To each vial, add a known volume of a specific solvent.

-

Seal the vials tightly to prevent solvent evaporation.

b. Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Shake the vials at a constant speed for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the solid and dissolved compound is reached. A preliminary study can determine the minimum time required to reach equilibrium.

c. Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled syringe to match the equilibration temperature.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.

d. Quantification:

-

Analyze the diluted solutions using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculate the solubility of the compound in the solvent at the specified temperature, typically expressed in g/100 mL, mg/L, or mol/L.

Factors Influencing Solubility

The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates the key relationships influencing the dissolution process.

Caption: Factors affecting the solubility of this compound.

Toxicological Profile of 3,4,5-Tribromophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the available toxicological information for 3,4,5-Tribromophenol. It is intended for informational purposes for a professional audience and should not be used for diagnostic or treatment purposes. A significant portion of the detailed toxicological data available pertains to the isomer 2,4,6-Tribromophenol (B41969). Due to a lack of specific studies on the 3,4,5-isomer, some information from its more studied counterpart is presented for comparative and contextual purposes and should be interpreted with caution.

Introduction

This compound is a member of the brominated phenol (B47542) class of compounds. While its isomer, 2,4,6-Tribromophenol, is widely used as a flame retardant, fungicide, and chemical intermediate, specific applications and production volumes of this compound are not as well-documented in publicly available literature. This guide synthesizes the known toxicological data for this compound, highlighting areas where data is sparse and providing detailed information on the closely related 2,4,6-isomer to offer a broader understanding of the potential hazards associated with this class of compounds.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is essential for predicting its environmental fate, bioavailability, and toxicokinetics.

| Property | Value (this compound) | Value (2,4,6-Tribromophenol) | Reference |

| CAS Number | 116434-90-3 | 118-79-6 | [1] |

| Molecular Formula | C₆H₃Br₃O | C₆H₃Br₃O | [2] |

| Molecular Weight | 330.80 g/mol | 330.80 g/mol | [2] |

| Appearance | Not specified | White to pink powder/crystals | [3] |

| Melting Point | Not specified | 90-94 °C | |

| Boiling Point | Not specified | 282-290 °C | |

| Water Solubility | Not specified | 71 mg/L (15°C) | [4] |

| LogP (Octanol/Water Partition Coefficient) | 3.6 | 4.4 | [2][3] |

Toxicological Data

Comprehensive toxicological data for this compound is limited. The available information primarily consists of hazard classifications. In contrast, extensive studies have been conducted on 2,4,6-Tribromophenol.

Acute Toxicity

| Endpoint | Species | Route | Value (this compound) | Value (2,4,6-Tribromophenol) | Reference |

| LD50 | Rat | Oral | Harmful if swallowed (GHS Category 4) | 1,486 - 5,012 mg/kg | [2][5][6] |

| LD50 | Rat | Dermal | Harmful in contact with skin (GHS Category 4) | > 2,000 mg/kg | [2][5] |

| LC50 | Rat | Inhalation | Harmful if inhaled (GHS Category 4) | > 50 mg/L (4h) | [2][6] |

| EC50 (48h) | Daphnia magna | - | Not available | 0.26 - 1.57 mg/L | [5][7] |

| EC50 (96h) | Scenedesmus quadricauda | - | Not available | 2.67 mg/L | [7] |

Repeated Dose Toxicity

No specific repeated dose toxicity studies for this compound were identified.

For 2,4,6-Tribromophenol , a combined repeated dose and reproductive/developmental toxicity screening test in rats identified a NOAEL of 100 mg/kg/day based on salivation and increased creatinine (B1669602) at higher doses.[8]

Genotoxicity and Carcinogenicity

There is no available data on the genotoxicity or carcinogenicity of This compound .

For 2,4,6-Tribromophenol , in vitro bacterial gene mutation assays were negative.[5] However, an in vitro chromosomal aberration test was positive.[5] An in vivo micronucleus assay was negative.[5] No long-term carcinogenicity studies in animals were identified.[7]

Reproductive and Developmental Toxicity

No specific reproductive or developmental toxicity studies for This compound were found.

For 2,4,6-Tribromophenol , a screening study in rats established a NOAEL of 300 mg/kg/day for reproductive/developmental toxicity, with reduced neonatal viability and body weight observed at 1,000 mg/kg/day.[8] Chronic exposure in zebrafish has been shown to impair reproduction by altering steroid hormone levels and gene expression.[9]

Mechanisms of Toxicity & Signaling Pathways

The precise mechanisms of toxicity for this compound have not been elucidated. However, studies on the 2,4,6-isomer suggest potential pathways that may be relevant.

2,4,6-Tribromophenol is suggested to exert its toxic effects through several mechanisms, including:

-

Endocrine Disruption: It has been shown to interfere with the endocrine system. In zebrafish, it alters plasma testosterone (B1683101) and estradiol (B170435) levels and modulates the expression of steroidogenic genes.[10]

-

Neurotoxicity: In vitro studies using human neuroblastoma cells (SH-SY5Y) have shown that 2,4,6-tribromophenol can induce cell differentiation, inhibit cell growth, and increase acetylcholinesterase activity, suggesting a potential for neurotoxic effects.[11]

-

Induction of Apoptosis: In human peripheral blood mononuclear cells (PBMCs), 2,4,6-tribromophenol has been demonstrated to induce apoptosis, primarily through the mitochondrial (intrinsic) pathway. This is characterized by changes in mitochondrial membrane potential and the activation of caspases.[8]

The following diagram illustrates a potential logical flow for the induction of apoptosis by 2,4,6-Tribromophenol based on in vitro studies.

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available in the reviewed literature. The following are representative protocols for key studies conducted on 2,4,6-Tribromophenol .

OECD TG 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test

-

Test Species: Sprague-Dawley rats.

-

Administration: Gavage.

-

Dosage Levels: 0 (vehicle), 100, 300, and 1,000 mg/kg/day.

-

Duration: Males were dosed for 42 days (14 days pre-mating, mating period, and 14 days post-mating). Females were dosed for 14 days pre-mating, during mating, gestation, and up to day 4 of lactation.

-

Parental Parameters Monitored: Clinical signs, body weight, food consumption, estrous cycles, copulation, fertility, gestation duration, parturition, organ weights, hematology, and clinical chemistry.

-

Offspring Parameters Monitored: Viability, number of pups, body weight, and clinical signs.

-

Reference: [8]

The workflow for this type of study can be visualized as follows:

In Vitro Apoptosis Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Test System: Human PBMCs isolated from leukocyte-platelet buffy coats.

-

Test Compounds: 2,4,6-Tribromophenol.

-

Concentrations: Ranging from 0.01 to 50 µg/mL.

-

Incubation Time: 24 hours.

-

Endpoints Measured:

-

Phosphatidylserine exposure (Annexin V staining).

-

Mitochondrial membrane potential.

-

Cytosolic calcium ion levels.

-

Caspase-8, -9, and -3 activation.

-

Poly (ADP-ribose) polymerase-1 (PARP-1) cleavage.

-

DNA fragmentation and chromatin condensation.

-

-

Reference: [8]

Summary and Conclusion

The toxicological profile of This compound is largely incomplete, with available data limited to GHS hazard classifications indicating potential for acute toxicity upon ingestion, dermal contact, and inhalation, as well as skin and eye irritation and respiratory sensitization.[1][2] There is a critical lack of quantitative data from in vivo and in vitro studies on its repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects.

In contrast, the isomer 2,4,6-Tribromophenol has undergone more extensive toxicological evaluation. It exhibits moderate acute toxicity and has been shown to be an endocrine disruptor and a potential neurotoxin and inducer of apoptosis. While this information provides a valuable reference point for the potential hazards of brominated phenols, it is crucial to emphasize that direct extrapolation of these findings to this compound is not scientifically valid without specific studies on this isomer.

For professionals in research, drug development, and chemical safety, the significant data gaps for this compound underscore the need for further investigation to adequately characterize its toxicological profile and potential risks to human health and the environment. Any handling or research involving this compound should proceed with caution, adhering to the safety information provided in the available Safety Data Sheets.

References

- 1. accustandard.com [accustandard.com]

- 2. This compound | C6H3Br3O | CID 32929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oral exposure of adult zebrafish (Danio rerio) to 2,4,6-tribromophenol affects reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. repository.royalholloway.ac.uk [repository.royalholloway.ac.uk]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. This compound | C6H3Br3O | CID 32929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4,6-Tribromophenol Disposition and Kinetics in Rodents: Effects of Dose, Route, Sex, and Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. institut-ecocitoyen.fr [institut-ecocitoyen.fr]

- 11. Tribromophenol induces the differentiation of SH-SY5Y human neuroblastoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate and Persistence of 3,4,5-Tribromophenol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Tribromophenol (3,4,5-TBP) is a member of the brominated phenol (B47542) family, a class of compounds that has garnered scientific interest due to their presence in the environment and potential for persistence and toxicity. While the majority of research has focused on its isomer, 2,4,6-Tribromophenol (B41969) (2,4,6-TBP), owing to its widespread use as a flame retardant, wood preservative, and fungicide, this guide will primarily detail the environmental fate of 2,4,6-TBP as a representative for this class of compounds due to the extensive data available. Information specifically pertaining to 3,4,5-TBP is limited in current scientific literature. This document provides a comprehensive overview of the physicochemical properties, environmental degradation pathways, bioaccumulation potential, and mobility of these compounds, supported by detailed experimental protocols and quantitative data.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physicochemical properties. These properties determine its partitioning between different environmental compartments such as water, soil, air, and biota. The key physicochemical properties of 2,4,6-Tribromophenol are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₃Br₃O | [1] |

| Molecular Weight | 330.80 g/mol | [1] |

| Physical State | White to off-white crystalline solid | [2] |

| Melting Point | 93.9 °C | [2] |

| Boiling Point | 244 °C | [2] |

| Vapor Pressure | 4.2 x 10⁻⁴ Pa at 20 °C | [2] |

| Water Solubility | 59 mg/L at 20 °C | [2] |

| Octanol-Water Partition Coefficient (log Kow) | 3.86 | [2] |

| Organic Carbon-Water (B12546825) Partition Coefficient (log Koc) | 3.07 (calculated) | [2] |

| Henry's Law Constant | 0.015 Pa m³/mol | [2] |

| pKa | 5.97 | [2] |

Environmental Fate and Persistence

The persistence of a chemical in the environment is determined by its resistance to various degradation processes, including biodegradation, abiotic degradation (hydrolysis and photolysis), its potential for bioaccumulation, and its mobility in different environmental matrices.

Abiotic Degradation

Abiotic degradation processes, which are chemical transformations that do not involve microorganisms, play a role in the environmental fate of 2,4,6-TBP, particularly photolysis.

Photolysis

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. In the atmosphere, 2,4,6-TBP is expected to be degraded by reaction with photochemically produced hydroxyl radicals, with an estimated half-life of about 34 days.[3][4] Direct photolysis in air by UV light has been estimated to have a much shorter half-life of 4.6 hours.[5] In aqueous solutions, the phototransformation of 2,4,6-TBP follows pseudo-first-order kinetics, and the rate is influenced by factors such as pH and the presence of other substances like iron ions and nitrites.[1] The primary photodegradation mechanism appears to be hydrodebromination.[1]

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. 2,4,6-Tribromophenol is not expected to undergo significant hydrolysis in the environment due to the lack of functional groups that are susceptible to this process under typical environmental pH conditions (pH 4-9).[3][4] Studies conducted according to OECD Guideline 111 have shown that 2,4,6-TBP is stable in water regardless of the pH.[4][6]

Biodegradation

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a key process in the removal of 2,4,6-TBP from the environment. The rate and extent of biodegradation depend on various factors, including the presence of adapted microbial communities and environmental conditions (e.g., aerobic or anaerobic).

Aerobic Biodegradation

Under aerobic conditions, 2,4,6-TBP is biodegradable, although it is not considered readily biodegradable according to standard tests (e.g., OECD 301C), with a reported biodegradation of 49% after 28 days.[5] However, adapted microbial consortia can efficiently degrade 2,4,6-TBP. For instance, a microbial consortium from activated sludge was shown to completely mineralize 2,4,6-trichlorophenol (B30397), a structurally similar compound.[7] The half-life of TBP in oxic soil has been reported to be between 7 and 10 days.[8] The degradation pathway can involve both oxidative and hydrolytic debromination steps.[8]

Anaerobic Biodegradation

Under anaerobic conditions, such as those found in sediments and deeper soil layers, reductive debromination is a primary degradation pathway for 2,4,6-TBP.[9] This process involves the sequential removal of bromine atoms, leading to the formation of dibromophenols, monobromophenols, and ultimately phenol, which can be further mineralized.[9] In marine sediment slurries, over 90% degradation of 2,4,6-TBP was observed within 2 days, with 2,4-dibromophenol (B41371) identified as a transient intermediate.[3] A first-order degradation rate constant of 0.19 day⁻¹ has been reported in anoxic sediment.[3] A synthetic microbial community has been shown to completely mineralize 2,4,6-TBP to CO₂ under anaerobic conditions within 35 days.[10]

Bioaccumulation

Bioaccumulation is the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. 2,4,6-TBP has a moderate potential for bioaccumulation in aquatic organisms. Experimentally determined bioconcentration factors (BCFs) in fish vary, with reported values of 83 in fathead minnows and 513 in zebrafish (Brachydanio rerio).[3] The BCF is a key parameter in assessing the bioaccumulation potential and is determined experimentally following guidelines such as OECD 305.[2]

Mobility and Sorption

The mobility of 2,4,6-TBP in the environment is largely influenced by its sorption to soil and sediment. The organic carbon-water partition coefficient (Koc) is a measure of a chemical's tendency to adsorb to organic matter in soil and sediment. The calculated log Koc of 3.07 suggests that 2,4,6-TBP is expected to have low to moderate mobility in soil.[2][3] However, its mobility can be influenced by soil properties such as pH and organic matter content.[11] The pKa of 5.97 indicates that in more alkaline environments, 2,4,6-TBP will exist in its anionic form, which is generally more mobile in soil.[2]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the environmental fate of chemicals. The following sections provide an overview of the methodologies for key experiments based on internationally recognized guidelines.

Hydrolysis: OECD Guideline 111

This test determines the rate of abiotic hydrolysis of a chemical as a function of pH.[12][13]

Methodology:

-

Test Solutions: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

-

Test Substance Addition: The test substance is added to the buffer solutions at a concentration not exceeding 0.01 M or half its saturation concentration.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, or a more environmentally relevant temperature for higher-tier tests).

-

Sampling and Analysis: Aliquots are taken at specific time intervals and analyzed for the concentration of the parent compound and any major hydrolysis products using a suitable analytical method like HPLC or GC-MS.

-

Data Analysis: The rate of hydrolysis and the half-life are calculated for each pH.

Biodegradation in Water and Sediment: OECD Guideline 308

This guideline is used to assess the aerobic and anaerobic transformation of a chemical in aquatic sediment systems.[14][15]

Methodology:

-

Test System: Intact water-sediment cores or reconstituted systems are prepared using sediment and overlying water from at least two different sources.

-

Test Substance Application: The ¹⁴C-labeled test substance is typically applied to the water phase.

-

Incubation: The systems are incubated in the dark at a constant temperature. For aerobic testing, the overlying water is aerated. For anaerobic testing, the system is maintained under an inert atmosphere (e.g., nitrogen).

-

Sampling: At various time points, replicate systems are sacrificed. The water and sediment phases are separated and extracted.

-

Analysis: The parent compound and transformation products in the water and sediment extracts are quantified using techniques like LSC and HPLC with radiometric detection. Mineralization to ¹⁴CO₂ is also measured.

-

Data Analysis: Degradation rates and half-lives (DT50) for the total system, water phase, and sediment phase are calculated.

Bioaccumulation in Fish: OECD Guideline 305

This guideline describes a flow-through method to determine the bioconcentration factor (BCF) in fish.[2][3]

Methodology:

-

Test Organisms: A suitable fish species (e.g., zebrafish, rainbow trout) is acclimated to laboratory conditions.

-

Exposure (Uptake) Phase: Fish are exposed to a constant, low concentration of the test substance in a flow-through system for a defined period (e.g., 28 days). Water and fish tissue concentrations are monitored regularly.

-

Depuration (Post-Exposure) Phase: After the uptake phase, the fish are transferred to clean water, and the elimination of the substance from their tissues is monitored over time.

-

Analysis: The concentration of the test substance in water and fish tissue is determined using appropriate analytical methods. The lipid content of the fish is also measured.

-

Data Analysis: The BCF is calculated as the ratio of the concentration of the test substance in the fish to its concentration in the water at steady-state. Kinetic BCFs can also be determined from the uptake and depuration rate constants.

Adsorption/Desorption: OECD Guideline 106

This guideline describes a batch equilibrium method to determine the soil and sediment adsorption/desorption of a chemical.[16][17]

Methodology:

-

Soil/Sediment Selection: A range of soils/sediments with varying organic carbon content, pH, and texture are used.

-

Preliminary Test: A preliminary test is conducted to determine the appropriate soil-to-solution ratio and equilibration time.

-

Adsorption Phase: Solutions of the test substance at different concentrations are added to soil/sediment samples. The mixtures are agitated for the predetermined equilibration time.

-

Analysis: After equilibration, the solid and liquid phases are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured.

-

Data Analysis: The amount of substance adsorbed to the soil/sediment is calculated by the difference between the initial and final aqueous concentrations. The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are determined.

-

Desorption Phase (Optional): After the adsorption phase, the supernatant is replaced with a clean solution, and the amount of the substance that desorbs from the soil/sediment is measured over time.

Signaling Pathways and Experimental Workflows

Biodegradation Pathway of 2,4,6-Tribromophenol

The biodegradation of 2,4,6-TBP can proceed through different pathways depending on the microorganisms and environmental conditions. A common pathway involves reductive debromination, particularly under anaerobic conditions.

Caption: Reductive debromination pathway of 2,4,6-Tribromophenol.

Another identified pathway involves an initial oxidative and subsequent hydrolytic debromination, as observed in Cupriavidus sp..

Caption: Oxidative and hydrolytic debromination pathway of 2,4,6-TBP.

Experimental Workflow for Environmental Fate Assessment

The assessment of a chemical's environmental fate follows a logical progression of experiments.

Caption: General workflow for assessing environmental fate.

Conclusion

The environmental fate and persistence of this compound, and more extensively its isomer 2,4,6-Tribromophenol, are governed by a combination of physicochemical properties and degradation processes. While resistant to hydrolysis, 2,4,6-TBP is susceptible to both photolytic and biological degradation. Its moderate potential for bioaccumulation and low to moderate mobility in soil suggest that it can persist in certain environmental compartments. A thorough understanding of these processes, obtained through standardized experimental protocols, is essential for accurately assessing the environmental risk posed by this class of compounds. Further research is warranted to elucidate the specific environmental behavior of the 3,4,5-isomer.

References

- 1. researchgate.net [researchgate.net]

- 2. oecd.org [oecd.org]

- 3. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. Aerobic degradation of 2,4,6-trichlorophenol by a microbial consortium - selection and characterization of microbial consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microbial detoxification of 2,4,6-tribromophenol via a novel process with consecutive oxidative and hydrolytic debromination: Biochemical, genetic and evolutionary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. The impact of microplastics on the adsorption of 2,4,6-tribromophenol in soils: Competitive adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 13. oecd.org [oecd.org]

- 14. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems - Situ Biosciences [situbiosciences.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

The Ubiquitous Presence of Brominated Phenols in Marine Life: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The marine environment is a vast repository of chemical diversity, offering a treasure trove of bioactive compounds with significant potential for therapeutic applications. Among these, brominated phenols stand out as a prominent class of secondary metabolites synthesized by a wide array of marine organisms. This in-depth technical guide explores the natural occurrence of these compounds, detailing their quantification in various species, the methodologies for their isolation and analysis, and the intricate signaling pathways they influence.

Quantitative Distribution of Brominated Phenols in Marine Organisms

Brominated phenols are widespread in the marine biosphere, with concentrations varying significantly across different species and geographical locations. Marine algae, particularly red algae (Rhodophyta), are prolific producers of these compounds.[1][2] Sponges and polychaetes have also been identified as significant sources.[3][4] The following tables summarize the quantitative data on the concentration of various brominated phenols in selected marine organisms, providing a comparative overview for researchers.

Table 1: Concentration of Brominated Phenols in Marine Algae

| Marine Alga Species | Bromophenol | Concentration (ng/g wet weight) | Reference |

| Pterocladiella capillacea | Total Bromophenols | 2590 | [1] |

| Codium fragile | Total Bromophenols | 0.9 | [1] |

| Vertebrata lanosa | 2,3-dibromo-4,5-dihydroxybenzyl alcohol | up to 678,000 | [5] |

| Vertebrata lanosa | 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol | up to 5,000 | [5] |

Table 2: Concentration of Brominated Phenols in Marine Invertebrates

| Marine Invertebrate Species | Bromophenol | Concentration (ng/g wet weight) | Reference |

| Barantolla lepte (Polychaete) | Total Bromophenols | 8,300,000 | [4] |

| Australonuphis teres (Polychaete) | Total Bromophenols | 58 | [4] |

| Amathia wilsoni (Bryozoan) | Total Bromophenols | 1668 | [4] |

| Cladostephus spongiosus (Bryozoan) | Total Bromophenols | 36 | [4] |

Experimental Protocols: From Extraction to Analysis

The isolation and quantification of brominated phenols from marine organisms require a systematic approach involving extraction, purification, and sophisticated analytical techniques.

Extraction and Isolation of Bromophenols from Marine Sponges (e.g., Aplysina)

This protocol outlines a general procedure for the extraction and isolation of brominated phenols from marine sponges.

1. Sample Preparation:

-

Immediately freeze collected sponge samples to halt enzymatic degradation.

-

Lyophilize (freeze-dry) the frozen sponge material to remove water.

-

Grind the dried sponge into a fine powder to maximize the surface area for extraction.[6]

2. Extraction:

-

Perform a sequential extraction of the powdered sponge material with solvents of increasing polarity. A common sequence is:

-

Methanol (MeOH)

-

Methanol/Chloroform (MeOH/CHCl₃) mixtures (e.g., 2:1, 1:2)

-

Chloroform (CHCl₃)[7]

-

-

Combine the extracts and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Purification:

-

Column Chromatography (CC): Subject the crude extract to column chromatography on silica (B1680970) gel or other suitable stationary phases. Elute with a gradient of solvents (e.g., n-hexane to ethyl acetate) to separate the extract into fractions of decreasing polarity.

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing bromophenols using reversed-phase HPLC. A C18 or C8 column with a water/acetonitrile or water/methanol gradient is typically employed.[6][8]

Analytical Quantification

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase column such as a Lichrospher 100 RP-18 or Phenomenex Luna C8(2) is commonly used.[9][10]

-

Mobile Phase: A gradient of water and acetonitrile, often with a small percentage of an acid like trifluoroacetic acid (TFA) to improve peak shape.[8][10]

-

Detection: A Diode Array Detector (DAD) is used to monitor the absorbance at specific wavelengths (e.g., 210 nm, 286 nm, and 297 nm) characteristic of bromophenols.[9][10]

-

Quantification: The concentration of individual bromophenols is determined by comparing the peak areas in the sample chromatogram to those of known concentration standards.[5]

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: To increase their volatility for GC analysis, bromophenols are often derivatized, for instance, by acetylation using acetic anhydride.[11]

-

Column: A capillary column suitable for the separation of phenolic compounds.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Ionization: Electron Ionization (EI) is the standard method.

-

Detection: A mass spectrometer operating in Selected Ion Monitoring (SIM) mode provides high sensitivity and selectivity for target bromophenol derivatives.[11]

Visualizing a General Experimental Workflow

The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of brominated phenols from marine organisms.

A generalized workflow for the study of brominated phenols.

Signaling Pathways Modulated by Brominated Phenols

Brominated phenols from marine sources have demonstrated a remarkable ability to modulate key cellular signaling pathways, underpinning their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant effects.

Induction of Apoptosis in Cancer Cells

Several bromophenols have been shown to induce programmed cell death (apoptosis) in various cancer cell lines.[12][13] This is often achieved through the modulation of critical signaling pathways such as the PI3K/Akt and MAPK pathways.[14]

Apoptosis induction by bromophenols in cancer cells.

Antioxidant Response via the Nrf2-Keap1 Pathway

Bromophenols can exert antioxidant effects by activating the Nrf2-Keap1 signaling pathway.[15] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. Oxidative stress, or the presence of activators like certain bromophenols, leads to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, where it initiates the transcription of antioxidant genes.[16][17]

Activation of the Nrf2 antioxidant pathway.

Anti-inflammatory Effects through NF-κB Inhibition

The pro-inflammatory NF-κB signaling pathway is another target of bromophenols.[18] In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain bromophenols can inhibit this process, thereby exerting anti-inflammatory effects.

Inhibition of the NF-κB inflammatory pathway.

This guide provides a foundational understanding of the natural occurrence, analysis, and biological activities of brominated phenols from marine organisms. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further exploration of these promising marine-derived compounds.

References

- 1. Distribution of bromophenols in species of marine algae from eastern Australia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distribution of bromophenols in species of marine polychaetes and bryozoans from eastern Australia and the role of such animals in the flavor of edible ocean fish and prawns (shrimp) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Bioassay-Guided Procedure Coupled with HR-ESIMS Dereplication for Isolation of Antiproliferative Bromo-Tyramine Derivative from Aplysina cauliformis [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. repositorio.ufba.br [repositorio.ufba.br]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Advances of Natural Polyphenols Activators for Keap1‐Nrf2 Signaling Pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 17. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]

- 18. mdpi.com [mdpi.com]

The Enigmatic Mechanism of Action of 3,4,5-Tribromophenol: An In-depth Technical Guide

Disclaimer: Information regarding the specific mechanism of action of 3,4,5-Tribromophenol in biological systems is exceptionally limited in publicly available scientific literature. This guide provides a comprehensive overview of the known biological activities of the closely related and extensively studied isomer, 2,4,6-Tribromophenol (2,4,6-TBP). While these compounds are structurally similar, the findings presented herein for 2,4,6-TBP may not be directly extrapolated to this compound. This document is intended for researchers, scientists, and drug development professionals to serve as a foundational resource, highlighting the general biological impact of tribromophenols and underscoring the significant knowledge gap concerning the 3,4,5-isomer.

Introduction to Tribromophenols

Tribromophenols are a class of brominated aromatic compounds with a phenol (B47542) ring substituted with three bromine atoms. The isomer 2,4,6-TBP is a widely used flame retardant, fungicide, and wood preservative.[1] It is also a known metabolite of marine organisms.[2] Due to its widespread use and environmental persistence, 2,4,6-TBP has been the subject of numerous toxicological and mechanistic studies. In contrast, this compound remains largely uncharacterized in terms of its biological effects.

Known Biological Activities of 2,4,6-Tribromophenol

The biological effects of 2,4,6-TBP are multifaceted, impacting various cellular processes and signaling pathways. The primary mechanisms of action identified to date include endocrine disruption, neurotoxicity, and modulation of cellular signaling cascades.

Endocrine Disruption

2,4,6-TBP is recognized as an endocrine-disrupting chemical (EDC), primarily interfering with thyroid and estrogen hormone signaling.[3] It has been shown to bind to thyroid hormone transport proteins, potentially displacing endogenous thyroid hormones and disrupting their homeostasis.[4] Furthermore, 2,4,6-TBP exhibits antagonistic effects on the estrogen receptor.[5]

Neurotoxicity

Studies have demonstrated the neurotoxic potential of 2,4,6-TBP. It has been found to disturb cellular calcium (Ca²⁺) signaling in neuroendocrine cells, which can impact a wide range of neuronal functions, including neurotransmitter release and gene expression.[2][4]

Modulation of Cellular Signaling Pathways

2,4,6-TBP has been shown to influence key signaling pathways that regulate cell fate and function. One of the notable effects is the modulation of P-glycoprotein (P-gp) transport at the blood-brain barrier through a mechanism involving protein kinase C (PKC).[3]

Quantitative Data on the Biological Activity of Bromophenols

The following table summarizes quantitative data on the toxicity of various bromophenols, including 2,4,6-TBP. This comparative data suggests that the degree of bromination and the position of the bromine atoms on the phenol ring influence the compound's toxicity.

| Compound | Organism/Cell Line | Assay | Endpoint | Value | Reference |

| 2,4,6-Tribromophenol | Scenedesmus quadricauda | Acute toxicity | EC₅₀ | 2.67 mg/L | [6] |

| 2,4,6-Tribromophenol | Daphnia magna | Acute toxicity | EC₅₀ | 1.57 mg/L | [6] |

| 2,4-Dibromophenol | Scenedesmus quadricauda | Acute toxicity | EC₅₀ | 8.73 mg/L | [6] |

| 2,6-Dibromophenol | Scenedesmus quadricauda | Acute toxicity | EC₅₀ | 9.90 mg/L | [6] |

| 2,4-Dibromophenol | Daphnia magna | Acute toxicity | EC₅₀ | 2.17 mg/L | [6] |

| 2,6-Dibromophenol | Daphnia magna | Acute toxicity | EC₅₀ | 2.78 mg/L | [6] |

| 2,4,6-Tribromophenol | PC12 cells | Calcium channel current reduction | IC₅₀ | 28 ± 19 µM | [4] |

| 2,4-Dibromophenol | PC12 cells | Calcium channel current reduction | IC₅₀ | 45 ± 32 µM | [4] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and advancement of research. Below are representative protocols for assays commonly used to investigate the biological effects of bromophenols.

Acute Toxicity Testing with Daphnia magna

This protocol is adapted from standardized methods for assessing the acute toxicity of chemicals to aquatic invertebrates.

Objective: To determine the median effective concentration (EC₅₀) of a substance that immobilizes 50% of the Daphnia magna population over a 48-hour exposure period.

Materials:

-

Daphnia magna neonates (<24 hours old)

-

Reconstituted hard water (culture medium)

-

Test substance (e.g., 2,4,6-Tribromophenol)

-

Glass beakers or test tubes

-

Incubator or temperature-controlled room (20 ± 2°C)

-

Light source providing a 16:8 hour light:dark photoperiod

Procedure:

-

Prepare a series of test solutions of the substance in reconstituted hard water at different concentrations. A geometric series is often used.

-

Include a control group with only reconstituted hard water.

-

Place a specific number of Daphnia neonates (e.g., 10) into each test vessel containing the test solutions and the control.

-

Incubate the test vessels for 48 hours under controlled temperature and lighting conditions.

-

After 24 and 48 hours, observe the daphnids and record the number of immobilized individuals in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

Calculate the EC₅₀ value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Objective: To determine the effect of a compound on the viability of a cell line.

Materials:

-

Adherent or suspension cells (e.g., K562 leukemia cells)

-

Complete cell culture medium

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., acidic isopropanol (B130326) or DMSO)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to attach (for adherent cells) or stabilize for a few hours.

-

Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if available.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

-

Following the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

-

After the MTT incubation, add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).[7]

Signaling Pathways and Molecular Interactions

The following diagrams illustrate a known signaling pathway affected by 2,4,6-TBP and a general experimental workflow for its investigation.

Figure 1. Proposed signaling pathway for 2,4,6-TBP-mediated decrease in P-glycoprotein transport.[3]

Figure 2. General experimental workflow for investigating the effects of tribromophenols on cellular ion signaling.

Conclusion and Future Directions

While a significant body of research has elucidated some of the mechanisms of action for 2,4,6-Tribromophenol, particularly its roles as an endocrine disruptor and neurotoxicant, the biological activities of this compound remain largely unknown. The comparative toxicity data suggests that the isomeric structure of tribromophenols is a critical determinant of their biological effects. Therefore, dedicated studies on this compound are urgently needed to understand its specific molecular targets, signaling pathways, and potential risks to human health and the environment. Future research should focus on a comprehensive toxicological profiling of 3,4,5-TBP, including in vitro and in vivo studies to investigate its potential for endocrine disruption, neurotoxicity, genotoxicity, and carcinogenicity. Elucidating the mechanism of action of this understudied isomer is essential for a complete understanding of the risks associated with the broader class of tribromophenols.

References

- 1. 2,4,6-Tribromophenol - Wikipedia [en.wikipedia.org]